molecular formula C18H12N4O3 B6576693 N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1421476-95-0

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6576693
CAS No.: 1421476-95-0
M. Wt: 332.3 g/mol
InChI Key: MDSVECFZAXAICO-UHFFFAOYSA-N
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Description

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its imidazole and chromene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and chromene moieties. These moieties are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification techniques to ensure the compound's purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole and chromene groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with various biomolecules.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in various manufacturing processes.

Comparison with Similar Compounds

  • Imidazole-based compounds: These compounds share the imidazole group and are used in various applications, including pharmaceuticals and agriculture.

  • Chromene derivatives: These compounds contain the chromene moiety and are known for their antioxidant and anti-inflammatory properties.

Uniqueness: N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of imidazole and chromene groups, which allows it to interact with a wide range of biological targets. This dual functionality makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(6-imidazol-1-ylpyridin-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-17(14-9-12-3-1-2-4-15(12)25-18(14)24)21-13-5-6-16(20-10-13)22-8-7-19-11-22/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSVECFZAXAICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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